
4-Aminomethyl-2'-cyanobiphenyl hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Madecassol is a compound derived from the plant Centella asiatica, commonly known as “Indian pennywort” or “Gotu kola.” It is primarily composed of madecassoside, a triterpenoid saponin, which is known for its therapeutic properties. Madecassol is widely used in traditional medicine and modern pharmaceuticals for its wound healing, anti-inflammatory, and anti-aging effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Madecassol is typically extracted from Centella asiatica through a series of extraction and purification processes. The plant material is first dried and powdered, then subjected to solvent extraction using solvents like ethanol or methanol. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to isolate madecassoside .
Industrial Production Methods
In industrial settings, the production of madecassoside involves large-scale extraction from Centella asiatica. The process includes:
Harvesting: Collecting the plant material.
Drying and Powdering: Drying the plant material and grinding it into a fine powder.
Solvent Extraction: Using solvents like ethanol or methanol to extract the active compounds.
Concentration and Purification: Concentrating the extract and purifying it using HPLC or other chromatographic techniques to obtain pure madecassoside.
Chemical Reactions Analysis
Types of Reactions
Madecassoside undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its aglycone form, madecassic acid, and sugar moieties.
Oxidation: Conversion to oxidized derivatives under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze madecassoside into madecassic acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
Madecassic Acid: Formed through hydrolysis.
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Scientific Research Applications
Madecassol has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of derivatives.
Biology: Studied for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Used in wound healing, treatment of skin conditions, and anti-aging formulations.
Industry: Incorporated into cosmetics and pharmaceutical products for its therapeutic properties
Mechanism of Action
Madecassol exerts its effects through several mechanisms:
Wound Healing: Promotes collagen synthesis and angiogenesis, accelerating the healing process.
Anti-Inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Molecular Targets: Targets include collagen-producing cells, inflammatory pathways, and oxidative stress pathways
Comparison with Similar Compounds
Madecassol is often compared with other triterpenoid saponins such as:
Asiaticoside: Another major compound in Centella asiatica with similar wound healing and anti-inflammatory properties.
Asiatic Acid: The aglycone form of asiaticoside, known for its anti-inflammatory and antioxidant effects.
Madecassic Acid: The aglycone form of madecassoside, with similar therapeutic properties
Conclusion
Madecassol, derived from Centella asiatica, is a compound with significant therapeutic potential. Its preparation involves extraction and purification from the plant, and it undergoes various chemical reactions to form different derivatives. Madecassol has diverse scientific research applications, particularly in medicine and industry, due to its wound healing, anti-inflammatory, and antioxidant properties. Its mechanism of action involves promoting collagen synthesis, inhibiting inflammation, and reducing oxidative stress. Compared to similar compounds like asiaticoside and madecassic acid, madecassol stands out for its unique combination of therapeutic effects.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCPEKLZDOXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635348 |
Source


|
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124807-10-9 |
Source


|
| Record name | 4'-(Aminomethyl)[1,1'-biphenyl]-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
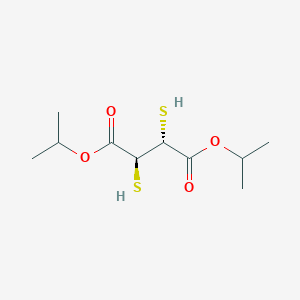
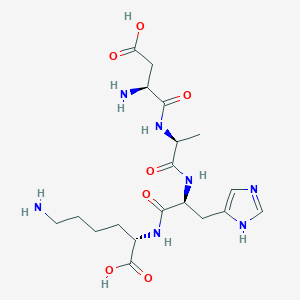
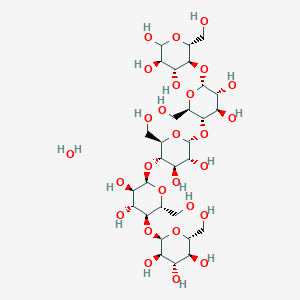
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)

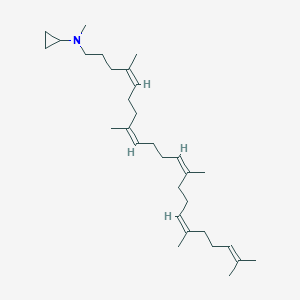
![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)
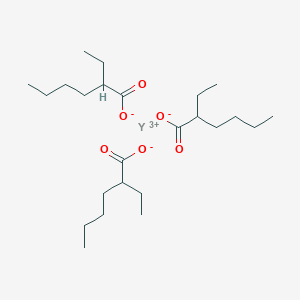
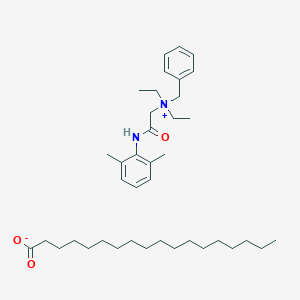
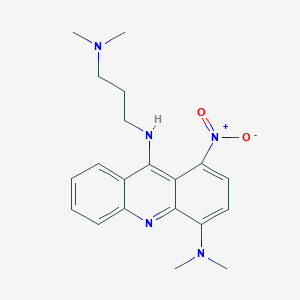
![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)
![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)
